3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Overview
Description
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, also known as 3-MMB, is a synthetic compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used in various chemical reactions, including as a reagent in the synthesis of other compounds. 3-MMB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Oxidation and Reaction Mechanisms
The oxidation of methoxy substituted benzyl phenyl sulfides, including derivatives of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, has been studied to distinguish between oxidants that react via single electron transfer and those which operate through direct oxygen atom transfer. This research highlights the complexity of oxidation mechanisms, providing a basis for understanding the reactivity of methoxy substituted benzaldehydes and their applications in synthesis and material science (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
Research on the photocatalytic oxidation of benzyl alcohol derivatives, including those related to 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, into corresponding aldehydes has demonstrated high conversion and selectivity under specific conditions. This study showcases the potential of using visible light irradiation for activating photocatalysts, marking a significant step towards green chemistry applications (Higashimoto et al., 2009).
Enzyme Catalysis
In the realm of enzyme catalysis, benzaldehyde derivatives, including those related to 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, have been utilized as linkers for solid-phase organic synthesis. This application underscores the compound's role in facilitating the synthesis of secondary amines and exploring the efficiency of enzymatic reactions in organic synthesis (Swayze, 1997).
Inhibitory Effects
Investigations into the inhibitory effects of various methoxy substituted benzaldehydes on enzymes, such as catechol O-methyltransferase, reveal the biological relevance of these compounds. This research not only provides insights into enzyme inhibition mechanisms but also suggests potential applications in designing inhibitors for medical and pharmaceutical purposes (Borchardt, Huber, & Houston, 1982).
Material Science and Photocatalysis
Further studies have highlighted the use of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde derivatives in the preparation of materials with specific optical properties. These materials, characterized by their thermal stability and processability, have applications in the field of electronics and photonics, showcasing the compound's versatility and potential in material science (Barberis & Mikroyannidis, 2006).
properties
IUPAC Name |
3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-4-3-5-14(8-12)11-19-15-7-6-13(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMOXLFMSQFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353968 | |
Record name | 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
292173-01-4 | |
Record name | 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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